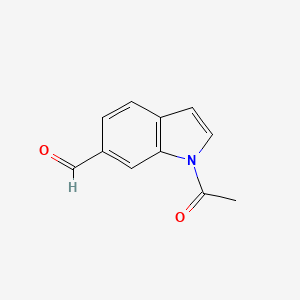

1-Acetyl-1H-indole-6-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H9NO2 |

|---|---|

Molekulargewicht |

187.19 g/mol |

IUPAC-Name |

1-acetylindole-6-carbaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-8(14)12-5-4-10-3-2-9(7-13)6-11(10)12/h2-7H,1H3 |

InChI-Schlüssel |

CSHGRYNVLZBFSC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1C=CC2=C1C=C(C=C2)C=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Acetyl 1h Indole 6 Carbaldehyde

Precursor Synthesis and Starting Materials

The construction of 1-acetyl-1H-indole-6-carbaldehyde relies on the availability of suitably functionalized indole (B1671886) precursors. The synthesis can proceed through different pathways, either by first acetylating the indole nitrogen and then introducing the aldehyde group at the C6 position, or by reversing the sequence of these functionalization steps.

Acylation Strategies for N-acetylation of Indole Derivatives

The N-acetylation of the indole ring is a critical step in the synthesis of the target compound. Due to the presence of multiple reactive sites in the indole nucleus, particularly the electron-rich C3 position, achieving selective N-acylation can be challenging. nih.gov

Commonly employed methods for N-acetylation involve the use of acetic anhydride (B1165640) or acetyl chloride. evitachem.comacgpubs.org The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the indole nitrogen, thereby increasing its nucleophilicity. acgpubs.orgresearchgate.net However, these reactive acylating agents can sometimes lead to side reactions, such as C-acylation, particularly at the C3 position. researchgate.net

To address the challenge of chemoselectivity, milder and more selective methods have been developed. One such approach utilizes thioesters as a stable source of the acyl group in a highly chemoselective N-acylation reaction of indoles. nih.gov This method has demonstrated good functional group tolerance and provides moderate to good yields of N-acylated indoles. nih.gov Another strategy involves the use of aldehydes in an oxidative carbene-catalyzed N-acylation, which proceeds under mild conditions with a broad substrate scope. researchgate.net

| Acylating Agent | Catalyst/Base | Key Features |

| Acetic Anhydride/Acetyl Chloride | Pyridine, Triethylamine, Sodium Acetate | Common, but can lead to C-acylation. evitachem.comacgpubs.orgresearchgate.net |

| Thioesters | Cesium Carbonate | Stable acyl source, high chemoselectivity. nih.gov |

| Aldehydes | N-Heterocyclic Carbene (NHC) | Mild conditions, broad substrate scope. researchgate.net |

Formylation Approaches for Indole-6-carbaldehyde Moiety Introduction (e.g., Vilsmeier-Haack Reaction)

The introduction of the aldehyde group at the C6 position of the indole ring is another key transformation. The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic rings like indole. rsc.orgorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). rsc.orgresearchgate.net

The reaction proceeds through an electrophilic aromatic substitution mechanism, where the electron-rich indole nucleus attacks the electrophilic Vilsmeier reagent. rsc.org While formylation of indole itself typically occurs at the C3 position due to its higher electron density, the presence of a directing group or the use of specific reaction conditions can achieve formylation at other positions. For the synthesis of indole-6-carbaldehyde, starting with an appropriately substituted indole or employing a strategy that directs the formylation to the C6 position is necessary.

Recent advancements have led to the development of catalytic versions of the Vilsmeier-Haack reaction, which aim to reduce the use of stoichiometric and often hazardous reagents like POCl₃. orgsyn.orgacs.org These catalytic systems often involve a P(III)/P(V)=O cycle and can provide a more facile and efficient route to formylated indoles under milder conditions. orgsyn.orgacs.org

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be approached through either a convergent or a divergent strategy, each with its own set of advantages and considerations.

Sequential Functionalization of the Indole Nucleus

A common and logical approach to the synthesis of this compound involves the sequential functionalization of the indole core. evitachem.com This can be achieved in two primary ways:

N-acetylation followed by C6-formylation: In this pathway, an indole derivative is first subjected to N-acetylation using methods described in section 2.1.1. The resulting N-acetylindole is then formylated at the C6 position. This approach requires careful control of the formylation step to ensure regioselectivity, as the N-acetyl group can influence the electronic properties of the indole ring.

C6-formylation followed by N-acetylation: Alternatively, the synthesis can commence with the formylation of an indole derivative to produce an indole-6-carbaldehyde. This precursor is then N-acetylated. This sequence can be advantageous if the formylation of the unsubstituted indole at the C6 position is more readily achieved or if the starting indole-6-carbaldehyde is commercially available.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions and catalyst systems is crucial for maximizing the yield and purity of this compound while minimizing side products. nih.gov Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the catalyst or promoter.

In the context of N-acetylation, for example, the choice of base can significantly impact the reaction's efficiency and selectivity. nih.gov Similarly, for formylation reactions like the Vilsmeier-Haack, controlling the temperature is important, with the initial steps often carried out at low temperatures (e.g., 0-5 °C) to manage the exothermic nature of the reaction.

The development of novel catalyst systems plays a significant role in improving synthetic efficiency. For instance, palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation of indoles, and similar principles can be applied to other functionalizations. nih.gov The use of specific ligands and oxidants can control the regioselectivity of these reactions. nih.gov Furthermore, advancements in catalytic Vilsmeier-Haack reactions, as mentioned earlier, offer milder and more sustainable alternatives to traditional stoichiometric methods. orgsyn.orgacs.org

| Reaction | Key Optimization Parameters |

| N-Acylation | Choice of acylating agent, base, solvent, and temperature. nih.govresearchgate.net |

| C6-Formylation | Stoichiometry of reagents, temperature control, and catalyst system in catalytic variants. rsc.orgorgsyn.org |

| Palladium-catalyzed C-H Functionalization | Choice of palladium precursor, ligand, oxidant, and solvent. nih.govnih.gov |

Novel Synthetic Protocols and Methodological Advancements

The field of organic synthesis is continuously evolving, leading to the development of novel protocols and methodological advancements that can be applied to the synthesis of this compound. These advancements often focus on improving efficiency, selectivity, and sustainability.

Furthermore, the exploration of alternative activating agents and catalytic cycles continues to provide new avenues for indole functionalization. For instance, a triphenylphosphine/1,2-diiodoethane-promoted formylation of indoles with DMF has been described as a recent development. organic-chemistry.org Additionally, the nitrosation of indoles has been reported as an optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives, which are valuable intermediates for further functionalization. rsc.org While not a direct route to the target compound, this highlights the ongoing efforts to discover new transformations of the indole nucleus.

The application of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, also holds promise for optimizing the synthesis of this compound by enabling precise control over reaction parameters and potentially reducing reaction times.

Chemical Transformations and Derivatization Strategies of 1 Acetyl 1h Indole 6 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group at the C6 position is a primary site for various chemical modifications, including nucleophilic additions, condensation reactions, and reductions.

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel Condensation)

The aldehyde functionality of 1-acetyl-1H-indole-6-carbaldehyde readily undergoes nucleophilic additions and condensation reactions. A prominent example is the Knoevenagel condensation, a modification of the aldol (B89426) condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

In a typical Knoevenagel condensation, this compound can be reacted with compounds containing active methylene (B1212753) groups, such as malonic acid derivatives or cyanoacetic acid, in the presence of a weak base catalyst like piperidine (B6355638). wikipedia.orgrsc.org The electron-withdrawing nature of the groups attached to the active methylene facilitates deprotonation, even with a mild base, to form a nucleophilic enolate ion that attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.org The resulting intermediate then eliminates a molecule of water to form a new carbon-carbon double bond. wikipedia.org This reaction is instrumental in extending the carbon framework and introducing further functionalization. For instance, condensation with thiobarbituric acid in the presence of a base like piperidine can lead to the formation of complex, charge-transfer-active molecules. wikipedia.org

| Reactant | Catalyst | Product Type |

| Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Indole (B1671886) Derivative |

| Thiobarbituric Acid | Piperidine | Indole-based Enone |

Reduction Reactions to Corresponding Alcohols

The aldehyde group of this compound can be selectively reduced to the corresponding primary alcohol, (1-acetyl-1H-indol-6-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). evitachem.com The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the N-acetyl group. Sodium borohydride is generally preferred for its chemoselectivity towards aldehydes and ketones in the presence of less reactive carbonyl functionalities like amides.

| Reagent | Product |

| Sodium Borohydride (NaBH4) | (1-acetyl-1H-indol-6-yl)methanol |

| Lithium Aluminum Hydride (LiAlH4) | (1-acetyl-1H-indol-6-yl)methanol |

Reactions Involving the N-Acetyl Group

The N-acetyl group plays a crucial role in modulating the electronic properties and reactivity of the indole ring.

Influence on Indole Ring Reactivity and Electron Density

The N-acetyl group is an electron-withdrawing group, which significantly influences the electron density and reactivity of the indole ring. The lone pair of electrons on the nitrogen atom, which in unsubstituted indole is delocalized into the aromatic system, is partially withdrawn by the adjacent acetyl carbonyl group. nih.gov This withdrawal of electron density deactivates the indole ring towards electrophilic substitution reactions compared to unsubstituted indole. impactfactor.org However, this deactivation also serves to protect the otherwise highly reactive indole nitrogen and can direct substitution reactions to other positions on the ring. The presence of the acetyl group can also influence the regioselectivity of reactions on the benzene (B151609) portion of the indole ring.

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The substituted indole ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

The indole nucleus is generally highly reactive towards electrophilic substitution, with the C3 position being the most favored site for attack. impactfactor.org However, the presence of the N-acetyl group deactivates the ring. Strategic protection of the indole nitrogen with groups like acetyl can be employed to direct formylation to other positions, such as C6, as seen in the synthesis of the parent compound.

While electrophilic substitution on the electron-rich indole ring is common, nucleophilic substitution is less frequent. However, by introducing strong electron-withdrawing groups, such as a nitro group, the indole ring can be made susceptible to nucleophilic attack. For example, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that it can act as a versatile electrophile, reacting regioselectively at the C2 position with various nucleophiles. core.ac.uknii.ac.jpclockss.org This suggests that appropriately substituted derivatives of this compound could also undergo nucleophilic substitution reactions.

Advanced Coupling Reactions for Complex Architecture Construction

This compound serves as a valuable scaffold for the construction of more complex molecular architectures through various advanced coupling reactions. The aldehyde functionality can be a key handle for such transformations. For instance, the aldehyde can be converted to other functional groups that are amenable to cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.

Furthermore, the indole ring itself can participate in coupling reactions. For example, after conversion of the aldehyde to a suitable group or protection, the C-H bonds of the indole ring can be activated for direct arylation or other C-H functionalization reactions. The N-acetyl group can also be removed to allow for N-alkylation or N-arylation, further expanding the molecular diversity that can be achieved from this starting material. researchgate.net The strategic combination of reactions at the aldehyde, the N-acetyl group, and the indole ring allows for the synthesis of a wide range of complex, substituted indole derivatives. acs.org

Carbon-Carbon Cross-Coupling Methodologies

The presence of a reactive site on the benzene ring of the indole nucleus, typically a halogen, is a prerequisite for engaging in palladium-catalyzed cross-coupling reactions. For this compound, derivatization at the 6-position via these methods would necessitate a precursor such as 1-acetyl-6-halo-1H-indole. These reactions are pivotal for the construction of complex molecular architectures by forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl compounds through the coupling of an organoboron reagent with an aryl halide. While specific examples with 1-acetyl-6-halo-1H-indole-carbaldehyde are not extensively documented in publicly available literature, the Suzuki-Miyaura coupling of analogous 6-haloindoles is a well-established transformation. For instance, the coupling of 6-chloroindole (B17816) with phenylboronic acid proceeds in high yield under standard conditions, demonstrating the feasibility of this approach on the indole core. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base like K₃PO₄ or Cs₂CO₃ in a suitable solvent system (e.g., dioxane/water).

Heck Reaction: The Heck reaction facilitates the vinylation of aryl halides, offering a direct route to stilbene (B7821643) and cinnamate (B1238496) derivatives. A hypothetical Heck reaction involving a 1-acetyl-6-halo-1H-indole-carbaldehyde and an alkene, such as an acrylate (B77674) or styrene, would be catalyzed by a palladium source, often in the presence of a phosphine ligand and a base. The reaction is known for its high trans selectivity in the resulting alkene product. The intramolecular variant of the Heck reaction is particularly efficient for constructing new rings.

Sonogashira Coupling: This methodology enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The reaction is typically carried out under mild conditions with a base, such as an amine, which can also serve as the solvent. wikipedia.org The Sonogashira coupling of a 6-halo-1-acetyl-1H-indole-carbaldehyde with various terminal alkynes would provide access to a diverse range of acetylenic indole derivatives. The regioselectivity of Sonogashira couplings on poly-halogenated substrates can often be controlled by the choice of catalyst and reaction conditions. rsc.org

Carbon-Nitrogen Bond Forming Reactions

The aldehyde functionality at the 6-position and a potential halide at the same position are key handles for introducing nitrogen-containing moieties through various synthetic strategies.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of arylamines from aryl halides. banglajol.inforesearchgate.net The reaction of a 1-acetyl-6-halo-1H-indole-carbaldehyde with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine ligand would yield the corresponding 6-aminoindole (B160974) derivative. The choice of ligand is crucial and has been extensively developed to accommodate a wide range of amine coupling partners under increasingly mild conditions. banglajol.info

Reductive Amination: The aldehyde group of this compound is a prime site for reductive amination, a two-step process that forms a new carbon-nitrogen bond. This reaction involves the initial formation of an imine or iminium ion through the condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction. nih.govrsc.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the aldehyde. nih.gov This method provides a direct and efficient route to a wide array of N-substituted aminomethylindoles.

Synthesis of Pyrazole (B372694) Derivatives: The carbaldehyde group can also be utilized in cyclocondensation reactions to form heterocyclic rings. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole rings. The Vilsmeier-Haack reaction, for example, can be used to synthesize 4-formyl pyrazoles from hydrazones. While a direct synthesis from this compound would follow a different pathway, the principle of using an aldehyde as a key electrophile in pyrazole synthesis is well-established.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Acetyl 1h Indole 6 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1-Acetyl-1H-indole-6-carbaldehyde.

Multi-dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Multi-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules like indole (B1671886) derivatives. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would reveal correlations between adjacent aromatic protons on the indole ring, aiding in their specific assignment. For instance, the coupling between H-4 and H-5, and between H-5 and H-7 would be clearly visible as cross-peaks. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This is crucial for assigning the carbon signals of the indole ring and the acetyl and aldehyde groups by linking them to their known proton resonances. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly powerful for piecing together the molecular structure. For example, in this compound, an HMBC spectrum would show a correlation between the protons of the acetyl methyl group and the acetyl carbonyl carbon, as well as the N-1 of the indole ring. Similarly, the aldehyde proton would show a correlation to the C-6 carbon of the indole ring. researchgate.net

A representative, though general, analysis of a related indole structure using these techniques highlights the power of this combined approach. For a bromo-indole derivative, analysis of ¹H, ¹³C, COSY, HMBC, and HSQC data allowed for the establishment of the 6-bromoindol-3-yl residue as a partial structure. researchgate.net

Table 1: Representative NMR Data for Indole Derivatives

| Technique | Information Gained | Example Application for this compound |

| COSY | ¹H-¹H correlations (J-coupling) | Identifies adjacent protons on the benzene (B151609) and pyrrole (B145914) rings. |

| HSQC | Direct ¹H-¹³C correlations (¹JCH) | Assigns carbon signals for each protonated carbon. |

| HMBC | Long-range ¹H-¹³C correlations (²JCH, ³JCH) | Confirms connectivity of the acetyl and aldehyde groups to the indole core. |

This table is for illustrative purposes and specific chemical shift values would be determined experimentally.

Conformational Analysis via NMR

While detailed conformational analysis of this compound is not extensively reported in the provided search results, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed. These experiments identify protons that are close in space, regardless of their bonding connectivity. This would be particularly useful in determining the preferred orientation of the acetyl group relative to the indole ring. In aliphatic systems, the conformation of the molecule can significantly influence coupling constants, which can also be used as a guide for conformational preferences. youtube.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through analysis of fragmentation patterns. nist.gov For this compound, the molecular formula is C₁₁H₉NO₂, corresponding to a molecular weight of approximately 187.19 g/mol . evitachem.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. For a deuterated analog, 1H-Indole-3-carboxaldehyde-formyl-d1, HRMS was used to confirm its composition. orgsyn.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives

Table 2: Predicted Fragmentation for this compound

| Fragment | Predicted m/z | Description |

| [M-CH₃CO]⁺ | 144 | Loss of the acetyl group |

| [M-CHO]⁺ | 158 | Loss of the formyl group |

| [Indole]⁺ fragment | 116 | Further fragmentation leading to the core indole structure |

This table is predictive and based on general fragmentation principles.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule. nist.govchemicalbook.com

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups:

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

C=O Stretch (Amide - Acetyl): Another strong absorption band for the acetyl carbonyl group would be expected, typically in the range of 1690-1710 cm⁻¹.

C-H Stretch (Aldehyde): A pair of weak to medium bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic indole ring.

Aromatic C=C Stretch: Several bands of varying intensity would appear in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the indole ring system.

C-N Stretch: This vibration would likely appear in the 1200-1350 cm⁻¹ region.

In a related deuterated indole-3-carboxaldehyde (B46971), characteristic IR peaks were observed at 3380, 2989, 2915, and 1638 cm⁻¹. orgsyn.org

Table 3: Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680-1700 |

| Aldehyde | C-H Stretch | 2820 & 2720 (often weak) |

| Acetyl | C=O Stretch | 1690-1710 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic Ring | C-H Stretch | >3000 |

This table provides expected ranges and is for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For an aromatic system like this compound, UV-Vis spectroscopy provides valuable insights into the extent of conjugation and the effects of substituents on the electronic structure of the indole chromophore. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (π* orbitals).

The electronic spectrum of the parent indole molecule typically displays two main absorption bands, often referred to as the ¹La and ¹Lb bands, arising from π → π* transitions. nih.gov The introduction of an acetyl group at the N-1 position and a carbaldehyde (formyl) group at the C-6 position significantly influences these transitions. Both the acetyl and carbaldehyde groups are electron-withdrawing and can extend the conjugated system of the indole ring.

The N-acetyl group can participate in conjugation with the indole π-system, which generally leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole. The carbaldehyde group at the 6-position further extends the conjugation along the benzene portion of the indole ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

In a study of various substituted indoles, it was observed that electron-withdrawing groups, such as the formyl and acetyl groups, lead to red shifts in the absorption spectra. core.ac.uk For instance, the electronic absorption spectra of indole derivatives are sensitive to solvent polarity, with more polar solvents often causing shifts in the absorption maxima. core.ac.uk In the case of this compound, the combination of both substituents is expected to result in a complex spectrum with bands shifted to longer wavelengths compared to singly substituted indoles. The presence of the aldehyde allows for potential n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* transitions.

A comparative analysis of related indole derivatives highlights these substituent effects. For example, studies on indole-3-acetic acids show that most derivatives exhibit red shifts relative to the parent compound, with two to four absorbance maxima observed in the 260–310 nm range. nih.gov Another study on indole derivatives designed as multifunctional agents for Alzheimer's disease reported maximal absorption wavelengths (λmax) around 232-234 nm for certain derivatives. nih.gov

Table 1: Comparative UV-Vis Absorption Data for Indole Derivatives

| Compound | Substituents | λmax (nm) | Solvent |

| Indole | None | ~270-280 | Various |

| 3-Acetylindole | 3-Acetyl | Not specified | Ethanol, Cyclohexane |

| Indole-3-acetic acid | 3-Acetic acid | 260-310 | Not specified |

| 6-Fluoroindole-3-acetic acid | 6-Fluoro, 3-Acetic acid | Not specified | Not specified |

| Derivative 6 (Urea) | N1-propargyl, 6-carbamoyl | 232 | 0.1 M HCl/NaOH |

| Derivative 8 (Carbamate) | N1-propargyl, 6-carbamoyl | 234 | 0.1 M HCl/NaOH |

This table is illustrative and compiled from data on related indole structures to demonstrate general spectroscopic trends. nih.govcore.ac.uknih.gov

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule in the solid state. While a crystal structure for this compound itself is not publicly documented, analysis of related N-acylated indole carbaldehyde derivatives can provide significant insights into its likely solid-state conformation.

For instance, the crystal structure of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde reveals key structural features that are relevant. nih.gov In this derivative, the nitrogen atom of the pyrrole ring is found to be slightly pyramidalized. nih.gov The orientation of the substituent on the nitrogen atom relative to the indole ring is a critical conformational parameter. In the case of the phenylsulfonyl derivative, the phenyl ring is significantly twisted out of the plane of the indole ring, with a dihedral angle of 76.24 (7)°. nih.gov A similar, though likely less pronounced, out-of-plane orientation would be expected for the acetyl group in this compound due to steric hindrance with the hydrogen atom at the C-7 position.

The planarity of the indole ring system itself is generally maintained. The carbaldehyde group at the C-6 position is expected to be coplanar with the benzene ring to maximize π-conjugation. In the solid state, the packing of the molecules would be governed by intermolecular forces such as C-H···O hydrogen bonds, involving the aldehyde and acetyl oxygen atoms, and potentially π-π stacking interactions between the indole rings of adjacent molecules. nih.gov These interactions play a critical role in stabilizing the crystal lattice.

The detailed structural parameters obtained from X-ray crystallography, such as the precise bond lengths of the C=O and C-N bonds of the acetyl group and the C=O bond of the aldehyde, would confirm the degree of electronic delocalization within the molecule.

Table 2: Crystallographic Data for a Representative Indole Derivative: 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345 (10) |

| b (Å) | 8.4567 (7) |

| c (Å) | 14.1234 (12) |

| α (°) | 90 |

| β (°) | 109.456 (4) |

| γ (°) | 90 |

| Volume (ų) | 1264.2 (2) |

| Z | 4 |

| Dihedral Angle (Indole/Phenyl) | 76.24 (7)° |

Data from the crystallographic study of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, provided as a representative example for an N-acylated indole carbaldehyde derivative. nih.gov

Computational and Theoretical Investigations of 1 Acetyl 1h Indole 6 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. DFT methods are used to determine optimized molecular structures, vibrational frequencies, and a variety of electronic properties by solving approximations of the Schrödinger equation.

For indole (B1671886) derivatives, DFT calculations are routinely employed to understand their chemical behavior. niscpr.res.in Studies on substituted indoles often utilize the B3LYP functional with basis sets like 6-31G or cc-pVTZ to achieve a balance between computational cost and accuracy. niscpr.res.innih.gov For 1-Acetyl-1H-indole-6-carbaldehyde, such calculations would begin by optimizing the geometry to find the most stable arrangement of its atoms. This optimized structure is the foundation for all further computational analysis, including vibrational analysis to confirm it as a true energy minimum and to compare theoretical frequencies with experimental FT-IR and Raman spectra. nih.gov

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT studies provide detailed information about the distribution of electrons and the energies of molecular orbitals. A study on 4-nitro-1H-indole-carboxaldehyde, a close analog, used DFT to perform Natural Bond Orbital (NBO) analysis, which investigates charge delocalization and the stability arising from hyperconjugative interactions. nih.gov Similar analysis for this compound would reveal how the electron-withdrawing acetyl and carbaldehyde groups influence the electron density across the indole ring system.

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. niscpr.res.inchemrxiv.org For instance, DFT studies on various indole derivatives have quantified how different substituents alter this gap. chemrxiv.org Visualizing the HOMO and LUMO surfaces reveals the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Further insights can be gained from analyzing the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface. nih.gov The MEP identifies the positive (electron-poor) and negative (electron-rich) regions of the molecule, highlighting potential sites for intermolecular interactions and reactions. For this compound, the oxygen atoms of the acetyl and aldehyde groups would be expected to be regions of high negative potential, while the hydrogen atoms of the indole ring and the acetyl methyl group would be regions of positive potential.

| Computational Method | Property Investigated | Typical Findings for Indole Derivatives | Reference |

| DFT (B3LYP/cc-pVTZ) | Optimized Geometry | Provides bond lengths and angles for the lowest energy structure. | nih.gov |

| NBO Analysis | Charge Delocalization, Stability | Quantifies intramolecular interactions and charge transfer between orbitals. | nih.gov |

| FMO Analysis | HOMO-LUMO Energy Gap, Reactivity | A smaller gap suggests higher reactivity. Substituents significantly affect the gap. | niscpr.res.inchemrxiv.org |

| MEP Analysis | Reactive Sites | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | nih.gov |

Quantum chemical calculations are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Molecular Dynamics Simulations for Conformational Landscapes

This compound possesses conformational flexibility, primarily around the single bonds connecting the acetyl and carbaldehyde groups to the indole ring. Molecular Dynamics (MD) simulations can be used to explore this conformational landscape over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior in different environments (e.g., in a vacuum or in a solvent).

Molecular Docking Studies for Ligand-Target Interactions (in silico exploration)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is central to drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug molecule. frontiersin.org The indole scaffold is a common feature in many biologically active compounds, and numerous docking studies have been performed on its derivatives against a wide array of targets. nih.govnih.govnih.govajchem-a.comrsc.org

For this compound, docking studies could be performed to explore its potential as an inhibitor for various enzymes. For example, indole derivatives have been docked into the active sites of cholinesterases (implicated in Alzheimer's disease), protein kinases (cancer targets), and microbial enzymes like lanosterol (B1674476) 14α-demethylase (antifungal target). nih.govfrontiersin.org A docking study on 4-nitro-indole-3-carboxaldehyde suggested it had good inhibitory activity against the RAS protein, a target in lung cancer. nih.gov

The process involves preparing the 3D structures of the ligand and the protein target. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The results can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the protein's active site.

| Indole Derivative Class | Protein Target | Reported Binding Affinity/Score | Reference |

| 3,5-Disubstituted Indoles | Pim-1 kinase (5DWR) | Highlighted important Pi-Alkyl interactions | |

| Thiosemicarbazone-indoles | Androgen Receptor (5T8E) | -8.5 to -8.8 kcal/mol | nih.gov |

| 3-Ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 kcal/mol | ajchem-a.com |

| 4-Nitro-indole-3-carboxaldehyde | RAS protein | Good inhibitory activity suggested | nih.gov |

| Indole-based heterocycles | Lanosterol 14α-demethylase (6UEZ) | Up to -8.5 Kcal/mol | frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on computational aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (representing their physicochemical, electronic, or steric properties) to their activity (e.g., IC50 values). nih.gov

For a series of indole derivatives including this compound, a QSAR study would involve several steps:

Data Set Assembly: A collection of structurally related indole compounds with experimentally measured biological activity against a specific target is required.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated using software. These can include constitutional, topological, geometric, and quantum chemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that best correlates a subset of the descriptors with the observed activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation with a set of compounds not used in model training. nih.gov

QSAR studies on indole derivatives have successfully modeled their activities as anticancer agents, inhibitors of SARS CoV 3CLpro, and antiamyloidogenic agents. nih.govnih.govmdpi.com For example, a QSAR model for thiosemicarbazone-indole derivatives against a prostate cancer cell line achieved a high coefficient of determination (R²) of 0.97, indicating a strong correlation. nih.gov Such a model can be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are most important for activity, thereby guiding the design of more potent molecules.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Heterocycles

1-Acetyl-1H-indole-6-carbaldehyde is a valuable starting material in organic synthesis, primarily due to the reactivity of its aldehyde and acetylated indole (B1671886) functionalities. evitachem.com The aldehyde group serves as a key electrophilic site for carbon-carbon bond formation, enabling the construction of more elaborate molecular scaffolds.

A significant application is its use in condensation reactions. Specifically, it can undergo Knoevenagel condensation with compounds containing active methylene (B1212753) groups. evitachem.com This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by a dehydration step, to yield a substituted alkene. wikipedia.org This method is a cornerstone for synthesizing a wide array of complex heterocyclic systems. The N-acetyl group often serves to protect the indole nitrogen and modulate the molecule's reactivity and solubility during these synthetic transformations. ekb.eg

Furthermore, the aldehyde group can be readily transformed into other functional groups. For instance, it can be reduced to a primary alcohol (1-acetyl-1H-indol-6-yl)methanol using standard reducing agents like sodium borohydride (B1222165). evitachem.com This alcohol can then be subjected to further reactions, such as conversion to halides or other leaving groups, opening up additional pathways for derivatization.

Below is a table summarizing potential Knoevenagel condensation reactions involving this compound.

| Reagent (Active Methylene Compound) | Product Class | Potential Application |

| Malononitrile | 2-((1-Acetyl-1H-indol-6-yl)methylene)malononitrile | Precursor for pyridines and other nitrogen heterocycles |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(1-acetyl-1H-indol-6-yl)acrylate | Intermediate for pharmaceuticals and dyes |

| Thiobarbituric Acid | 5-((1-Acetyl-1H-indol-6-yl)methylene)pyrimidine-2,4,6-trione | Synthesis of bioactive barbiturate (B1230296) derivatives wikipedia.org |

| Nitromethane | 1-Acetyl-6-((E)-2-nitrovinyl)-1H-indole | Building block for further functionalization |

Precursor for Indole Alkaloid Analogs and Natural Product Syntheses

The indole ring is a privileged scaffold found in a vast number of natural products and pharmacologically active molecules, particularly indole alkaloids. rsc.orgnih.govnih.gov Indole aldehydes are established and critical intermediates in the synthesis of these complex natural products and their analogs. ekb.egresearchgate.net this compound serves as a key precursor for compounds with potential biological activity. evitachem.com

Its unacetylated counterpart, indole-6-carboxaldehyde, is known to be a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors and stilbene-based antitumor agents. sigmaaldrich.com The presence of the acetyl group on the nitrogen of this compound can be a strategic choice in a multi-step synthesis. It can act as a protecting group that can be removed under specific conditions in a later step, or it can be retained in the final molecule to influence its biological properties. The synthesis of many complex indole alkaloids, such as tryprostatin, perophoramidine, and communesin, often relies on the strategic functionalization of simpler indole precursors. nih.gov

The table below outlines classes of indole alkaloids and natural products where indole aldehyde precursors are fundamental.

| Natural Product / Analog Class | Significance | Role of Indole Aldehyde |

| Communesins & Perophoramidine | Cytotoxic against cancer cell lines nih.gov | Forms the core polycyclic indole structure. |

| Trikentrins & Herbindoles | Bioactive marine alkaloids nih.gov | Used in cycloaddition reactions to build the core skeleton. |

| Staurosporine Analogs | Protein kinase inhibitors | The indole core is derived from tryptophan precursors. beilstein-journals.org |

| Carboline Alkaloids | Diverse pharmacological activities | The indole aldehyde can be a key component in Pictet-Spengler or related cyclization reactions. |

Role in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate libraries of complex molecules.

While specific literature detailing the use of this compound in MCRs is not widely available, its structure makes it an ideal candidate for such transformations. The aldehyde functionality is a key component in many named MCRs. For example, it could theoretically participate in:

Ugi Reaction: Combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide derivative.

Biginelli Reaction: A reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones.

Hantzsch Pyridine Synthesis: In a variation of this reaction, an aldehyde can condense with two equivalents of a β-ketoester and ammonia (B1221849) to form a dihydropyridine, which can be oxidized to the corresponding pyridine. wikipedia.org

In these potential applications, this compound would introduce the indole moiety into the final complex structure, providing a direct route to novel and diverse heterocyclic systems with potential applications in medicinal chemistry and materials science. The use of related indole derivatives in various MCRs to produce complex heterocyclic structures is well-documented. acs.org

Development of Novel Polymeric Materials and Organic Electronic Components

Indole-containing polymers have garnered significant interest due to their unique electronic, optical, and thermal properties. nih.govajchem-a.com These materials are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The indole nucleus is an electron-rich heterocycle that can facilitate charge transport and often imparts fluorescence and high thermal stability to polymeric structures. rsc.org

This compound is a promising candidate as a monomer or functional additive in the development of such advanced materials. It possesses two distinct reactive sites that can be exploited for polymerization:

The Aldehyde Group: Can participate in polycondensation reactions with suitable co-monomers (e.g., diamines to form polyimines or active methylene compounds to form conjugated polymers).

The Acetyl Group: While primarily seen as a protecting group, it can be modified or used to tune the solubility and processing characteristics of the resulting polymer. Furthermore, the indole ring itself can be involved in polymerization, for instance, through electrochemical oxidation to form cross-linked films. rsc.org

Research on related structures has demonstrated the synthesis of high molecular weight indole-based polymers with excellent thermal stability (decomposition temperatures >370 °C), strong solid-state fluorescence, and good electroactivity. rsc.org The incorporation of indole moieties into polymer side chains has been shown to increase the glass transition temperature and rigidity of the materials. ajchem-a.com Light-mediated "click" reactions have also been used to conjugate polymer chains using indole functionality. nih.gov These findings underscore the potential of this compound as a building block for creating novel functional polymers with tailored properties for advanced material applications.

Biological Relevance and Pharmacological Potential of 1 Acetyl 1h Indole 6 Carbaldehyde Derivatives

Exploration as a Scaffold for Biologically Active Analogs

The versatility of the 1-Acetyl-1H-indole-6-carbaldehyde core structure makes it an attractive starting point for the synthesis of a multitude of biologically active analogs. evitachem.com The presence of reactive functional groups facilitates the introduction of various substituents, enabling the fine-tuning of pharmacological properties. evitachem.com

The indole (B1671886) nucleus is a well-established pharmacophore in the design of anti-infective agents. researchgate.netresearchgate.net Derivatives of this compound have been investigated for their potential to combat various pathogens. For instance, certain indole derivatives have demonstrated notable antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural modifications on the indole ring play a crucial role in determining the spectrum and potency of antimicrobial action.

Table 1: Anti-infective Activity of Indole Derivatives

| Compound Type | Target Organism | Observed Effect | Reference |

| Indole Derivatives | Candida albicans | Significant inhibition zones | |

| Indole Derivatives | Staphylococcus aureus | Inhibition of growth | |

| Indole Derivatives | Escherichia coli | Inhibition of growth |

The indole scaffold is a prominent feature in many anticancer agents. nih.gov Analogs derived from this compound have shown promise in oncology research. nih.gov Studies have revealed that certain derivatives can induce apoptosis in cancer cell lines, such as HeLa cells. The mechanism of action often involves the inhibition of critical cellular processes like tubulin polymerization. nih.gov For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cells, with some compounds showing potent activity. nih.gov

Table 2: Anticancer Activity of Indole Analogs

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Compound 7d | HeLa | 0.52 µM | nih.gov |

| Compound 7d | MCF-7 | 0.34 µM | nih.gov |

| Compound 7d | HT-29 | 0.86 µM | nih.gov |

| Indole Derivatives | HeLa cells | Not specified |

Indole derivatives have been recognized for their anti-inflammatory potential. Analogs of this compound have been investigated for their ability to modulate inflammatory pathways. For example, certain derivatives have been shown to reduce cytokine levels in lipopolysaccharide (LPS)-induced inflammation models. The anti-inflammatory effects of some indole-containing compounds are attributed to their ability to inhibit enzymes like cyclooxygenase (COX).

The indole structure is a key component of many neuroactive compounds, including neurotransmitters like serotonin. Derivatives of this compound have been explored for their potential to modulate the central nervous system. nih.gov Research has focused on developing analogs that can act as inhibitors of enzymes such as monoamine oxidase (MAO) and cholinesterases, which are important targets in the treatment of neurodegenerative diseases. nih.govnih.gov For instance, certain indole-based compounds have been identified as selective inhibitors of human MAO-B. nih.gov

Investigation of Molecular Mechanisms of Biological Interactions (in vitro)

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for rational drug design. In vitro studies provide valuable insights into how these compounds interact with their biological targets. evitachem.com

The biological effects of many this compound derivatives are mediated through their interaction with specific enzymes and receptors. evitachem.comnih.gov The functional groups on the indole ring, such as the acetyl and carbaldehyde moieties, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for binding affinity. evitachem.com For example, indole-3-carboxaldehyde (B46971) derivatives have been synthesized and evaluated for their antioxidant potential through assays that measure their ability to scavenge free radicals and inhibit lipid peroxidation. Furthermore, studies on indole-based compounds have demonstrated their ability to inhibit enzymes like cholinesterases, with some analogs showing potent and selective inhibition. nih.gov

Protein-Ligand Interaction Profiling

No specific studies detailing the protein-ligand interaction profiles of this compound derivatives were found. While the functional groups on the molecule, such as the aldehyde and acetyl moieties, suggest the potential for hydrogen bonding and other interactions with biological targets, evitachem.com there is no published data from techniques like X-ray crystallography or molecular docking to identify specific protein targets or elucidate binding modes.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

The core requirement for conducting Structure-Activity Relationship (SAR) studies is the synthesis and biological evaluation of a series of analogs with systematic structural modifications. The search for such studies on derivatives of this compound did not yield any results. SAR studies on other indole isomers, such as 1H-indole-2-carboxamides, have been reported, highlighting how modifications to the indole ring and its substituents can influence biological activity. nih.gov However, this information cannot be extrapolated to the this compound core with any degree of certainty.

Cheminformatics and Virtual Screening for Potential Bioactive Derivatives

Cheminformatics and virtual screening are powerful tools for identifying potential bioactive molecules from large chemical libraries. nih.gov These methods rely on the availability of known active compounds to build predictive models or on the virtual docking of libraries against specific protein targets. Without any initial biological activity data or identified protein targets for this compound derivatives, performing meaningful cheminformatics or virtual screening studies is not feasible. While general virtual screening of indole derivatives has been performed for various targets, researchgate.net specific campaigns centered around the this compound scaffold are not documented.

An in-depth analysis of future research directions for the chemical compound this compound reveals significant potential for innovation across synthesis, analysis, and application. The exploration of this molecule is poised to benefit from advancements in sustainable chemistry, real-time reaction monitoring, computational modeling, and materials science, opening new avenues for its use in medicine and technology.

Future Research Directions and Perspectives

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and unique chemical properties. chemimpex.comrsc.org For 1-Acetyl-1H-indole-6-carbaldehyde, a derivative featuring key functional groups, future research is geared towards harnessing cutting-edge technologies to enhance its synthesis, understand its behavior, and unlock new applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.